1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane
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Overview
Description
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane is an organosilicon compound with the molecular formula C13H26Si3S. This compound is characterized by its unique structure, which includes a trisilathiane backbone with phenyl and methyl substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane typically involves the reaction of phenyltrichlorosilane with hexamethyldisilathiane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield siloxane compounds, while reduction with lithium aluminum hydride can produce silane derivatives.
Scientific Research Applications
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices due to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants. Its properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with various biological molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes, although specific details depend on the context of its application.
Comparison with Similar Compounds
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisilathiane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane: This compound has an oxygen atom in place of sulfur, leading to different reactivity and applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenyl group, resulting in different physical and chemical properties.
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane: Contains an octyl group instead of a phenyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of phenyl and methyl groups with a trisilathiane backbone, providing a distinct set of properties and applications.
Properties
CAS No. |
64248-89-1 |
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Molecular Formula |
C13H26S2Si3 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
trimethyl-(methyl-phenyl-trimethylsilylsulfanylsilyl)sulfanylsilane |
InChI |
InChI=1S/C13H26S2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 |
InChI Key |
WMGHCGDTEHGALY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)S[Si](C)(C1=CC=CC=C1)S[Si](C)(C)C |
Origin of Product |
United States |
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